UR-3216

GPIIb/IIIa antagonist ligand-induced binding sites LIBS expression

UR-3216 is the only oral GPIIb/IIIa prodrug engineered to eliminate LIBS-mediated partial agonism—the root cause of clinical failure for orbofiban, sibrafiban, and lotrafiban. Its active metabolite UR-2922 delivers sub-nanomolar affinity (Kd<1 nM) with a 90-min dissociation koff, enabling once-daily dosing with >24h platelet inhibition and a low peak-to-trough ratio. Biliary excretion avoids renal accumulation, making it uniquely suitable for CKD comorbidity models. Non-interacting with abciximab, it supports IV-to-oral bridging protocols. For thrombosis studies requiring sustained, interpretable target engagement without prothrombotic confounds, UR-3216 has no interchangeable substitute.

Molecular Formula C27H29N7O7
Molecular Weight 563.6 g/mol
Cat. No. B15607467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-3216
Molecular FormulaC27H29N7O7
Molecular Weight563.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1
InChIKeyJFXRCSVTAOUYGR-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UR-3216 Oral GPIIb/IIIa Antagonist Procurement Guide: Differentiated Prodrug for Cardiovascular Research


UR-3216 is a synthetic, orally bioavailable double prodrug designed to release the active metabolite UR-2922, a potent and selective platelet glycoprotein GPIIb/IIIa (αIIbβ3 integrin) receptor antagonist [1]. UR-2922 binds with sub-nanomolar affinity to the human platelet receptor (Kd < 1 nM) and exhibits an exceptionally slow dissociation rate (koff = 90 min) [2]. Unlike first-generation oral GPIIb/IIIa antagonists that failed in clinical development due to prothrombotic partial agonism and unfavorable pharmacokinetics, UR-3216 was specifically engineered to eliminate ligand-induced binding site (LIBS) expression, achieve a low peak-to-trough ratio, and provide once-daily dosing with >24-hour duration of efficacy [2].

Why In-Class Oral GPIIb/IIIa Antagonists Cannot Substitute for UR-3216


The oral GPIIb/IIIa antagonist class is marked by a history of clinical failure: agents such as orbofiban, sibrafiban, lotrafiban, and xemilofiban all failed Phase III trials due to a combination of low receptor affinity, large peak-to-trough ratios producing either inadequate efficacy or excessive bleeding, low oral bioavailability, and—critically—partial agonist activity manifesting as ligand-induced binding site (LIBS) expression and prothrombotic effects [1]. These failures are not interchangeable; each compound's receptor occupancy kinetics, conformationally selective binding, and elimination pathway directly determine the balance between antithrombotic efficacy and bleeding risk [2]. UR-3216 was rationally designed to address all of these failure modes simultaneously, making generic substitution with earlier oral GPIIb/IIIa antagonists scientifically unsound for any study requiring the specific pharmacodynamic profile outlined below.

UR-3216 Quantitative Differentiation Evidence Against Closest GPIIb/IIIa Comparators


Absence of LIBS Expression and Prothrombotic Activity: UR-2922 vs. Orbofiban

UR-2922, the active metabolite of UR-3216, induced no ligand-induced binding sites (LIBS) expression or prothrombotic activity in human platelets, a property that is distinctly different from orbofiban and other small molecule GPIIb/IIIa antagonists [1]. To date, UR-2922 is reported as the only high-affinity GPIIb/IIIa antagonist lacking LIBS expression [1]. LIBS induction is a pharmacodynamic marker of partial agonism that was mechanistically linked to the increased mortality observed with orbofiban in the OPUS-TIMI 16 trial [2].

GPIIb/IIIa antagonist ligand-induced binding sites LIBS expression partial agonism prothrombotic activity platelet activation

Sub-Nanomolar Receptor Binding Affinity: UR-2922 vs. Tirofiban

UR-2922 binds to the human platelet GPIIb/IIIa receptor with a dissociation constant Kd < 1 nM and a remarkably slow dissociation rate (koff = 90 min) in vitro [1]. A recent independent structural study confirmed a mean Kd of 0.3 nM for UR-2922 binding to αIIbβ3 [2]. In contrast, the clinically approved intravenous GPIIb/IIIa antagonist tirofiban has a reported Kd of 15 nM [3], representing an approximately 15-fold or greater difference in target affinity. UR-2922's slow koff of 90 min predicts prolonged receptor occupancy and sustained antiplatelet effect from a single prodrug dose, whereas tirofiban's rapid off-rate necessitates continuous intravenous infusion [1][3].

GPIIb/IIIa receptor Kd binding affinity dissociation rate koff integrin αIIbβ3

Prolonged Duration of Antiplatelet Efficacy >24 Hours vs. All Other Oral GPIIb/IIIa Antagonists

In vivo characteristics of UR-3216 demonstrated a prolonged duration of antiplatelet efficacy exceeding 24 hours, with a pharmacokinetic profile reported as superior to all other oral GPIIb/IIIa antagonists studied to date [1]. This is achieved through the unique binding kinetics of UR-2922: the active metabolite binds tightly to platelets for a prolonged residence half-life of 60–80 hours on the platelet surface, while the unbound fraction is rapidly cleared [2]. In contrast, earlier oral agents such as orbofiban exhibited an 18-hour plasma elimination half-life but failed to maintain consistent therapeutic platelet inhibition, contributing to their lack of clinical benefit [3].

duration of efficacy pharmacokinetics oral antiplatelet once-daily dosing sustained inhibition

Predominant Biliary Excretion Avoiding Renal Accumulation vs. Renally Cleared GPIIb/IIIa Antagonists

UR-3216 is excreted predominantly in bile, a feature that prevents drug accumulation in patients with chronic renal dysfunction [1]. This contrasts sharply with many clinically used GPIIb/IIIa antagonists: tirofiban and eptifibatide are primarily renally cleared and require dose adjustment in renal impairment, while the oral agent sibrafiban demonstrated increased active drug concentrations with decreasing renal function [2]. The biliary excretion pathway of UR-3216 represents a distinct elimination route that may preserve consistent pharmacokinetics across varying renal function states [1].

biliary excretion renal impairment drug accumulation elimination pathway chronic kidney disease safety pharmacology

Once-Daily Low-Dose Maintenance with Low Peak-to-Trough Ratio vs. Twice-Daily Oral GPIIb/IIIa Regimens

UR-3216 achieves sustained high-level platelet inhibition following an initial loading dose of 0.1 mg/kg p.o., after which only once-daily low maintenance doses (<0.05 mg/kg p.o.) are required to maintain >80% inhibition of platelet aggregation [1]. Critically, the regimen produces a small peak-to-trough ratio, enabling high efficacy without severe bleeding [1]. This contrasts with earlier oral GPIIb/IIIa programs: orbofiban was dosed twice or three times daily at substantially higher total daily doses yet produced large peak-to-trough fluctuations that were linked to both thrombotic events at trough and bleeding complications at peak concentrations [2].

once-daily dosing peak-to-trough ratio maintenance dose loading dose bleeding risk therapeutic window

UR-3216 Optimal Research and Preclinical Application Scenarios Based on Differentiated Evidence


Chronic Oral Antiplatelet Efficacy Studies in Small and Large Animal Thrombosis Models

UR-3216 is the preferred oral GPIIb/IIIa antagonist for chronic dosing studies in canine, primate, or rodent models of arterial or venous thrombosis where sustained once-daily target engagement is required. The >24-hour duration of efficacy [1], combined with the 60–80 hour platelet residence half-life of UR-2922 [2], enables steady-state platelet inhibition without the peak-to-trough fluctuations that confound interpretation with twice-daily agents. The loading dose (0.1 mg/kg) followed by low maintenance dosing (<0.05 mg/kg) protocol [2] is directly translatable from published methodology, reducing model development time.

LIBS-Partial-Agonism-Free GPIIb/IIIa Pharmacology in Platelet Activation and Thrombosis Mechanistic Studies

For research groups investigating the structural basis of GPIIb/IIIa partial agonism or the role of ligand-induced conformational changes in platelet signaling, UR-2922 (the active metabolite of UR-3216) represents the only available high-affinity GPIIb/IIIa antagonist that does not induce LIBS expression [1]. This property enables clean dissection of integrin blockade from conformational activation effects—impossible with orbofiban, tirofiban, or other small molecule antagonists that induce LIBS—making UR-3216 an essential control compound for studies of integrin outside-in signaling, clot retraction, and prothrombotic receptor activation [1].

Renal-Impairment-Comorbid Thrombosis Models Requiring Consistent Drug Exposure

UR-3216's predominant biliary excretion pathway [1] makes it uniquely suitable for thrombosis studies in animal models of chronic kidney disease or renal impairment, where renally cleared agents such as tirofiban or eptifibatide exhibit variable pharmacokinetics requiring complex dose adjustments. UR-3216 does not accumulate in renal dysfunction [1], enabling consistent drug exposure across varying renal function states and cleaner interpretation of antithrombotic efficacy and bleeding endpoints in comorbid disease models.

Combination Antiplatelet Therapy Studies Investigating Transition from Intravenous to Oral GPIIb/IIIa Blockade

UR-3216 does not interact with abciximab [1], a property that supports sequential or combination therapy protocols—for example, transitioning from intravenous abciximab during an acute intervention to oral UR-3216 for chronic maintenance. This non-interacting profile distinguishes UR-3216 from other oral agents where additive or synergistic effects on receptor occupancy could produce unpredictable pharmacodynamics, and provides a defined experimental system for studying oral bridging strategies following intravenous GPIIb/IIIa blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for UR-3216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.